molecular formula C20H18INO4S2 B11649471 (5E)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11649471
M. Wt: 527.4 g/mol
InChI Key: YSCZRNHVUQUHLO-SFQUDFHCSA-N
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Description

The compound “(5E)-5-{[3-IODO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a synthetic organic molecule that features a thiazolidinone core. This compound is characterized by its unique structural components, including an iodinated aromatic ring, a methoxy group, and a phenoxyethoxy substituent. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Thiazolidinone Core: This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Iodinated Aromatic Ring: This step may involve electrophilic iodination of a methoxy-substituted aromatic compound.

    Attachment of the Phenoxyethoxy Group: This can be done via a nucleophilic substitution reaction, where a phenol derivative reacts with an ethylene oxide derivative.

    Final Assembly: The final step involves the condensation of the iodinated aromatic aldehyde with the thiazolidinone core under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions could target the carbonyl group in the thiazolidinone ring.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe to study biological pathways or as a precursor for bioactive molecules.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of the iodinated aromatic ring and the thiazolidinone core suggests potential interactions with proteins or DNA, possibly through hydrogen bonding, van der Waals forces, or covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Iodinated Aromatics: Often used in radiographic imaging or as intermediates in organic synthesis.

    Phenoxyethoxy Derivatives: Common in herbicides and pharmaceuticals.

Uniqueness

The unique combination of functional groups in this compound may confer distinct biological activities or chemical reactivity compared to similar compounds. For example, the iodinated aromatic ring could enhance its ability to interact with biological targets, while the thiazolidinone core might provide specific pharmacological properties.

Properties

Molecular Formula

C20H18INO4S2

Molecular Weight

527.4 g/mol

IUPAC Name

(5E)-5-[[3-iodo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18INO4S2/c1-22-19(23)17(28-20(22)27)12-13-10-15(21)18(16(11-13)24-2)26-9-8-25-14-6-4-3-5-7-14/h3-7,10-12H,8-9H2,1-2H3/b17-12+

InChI Key

YSCZRNHVUQUHLO-SFQUDFHCSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C(=C2)I)OCCOC3=CC=CC=C3)OC)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCCOC3=CC=CC=C3)OC)SC1=S

Origin of Product

United States

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